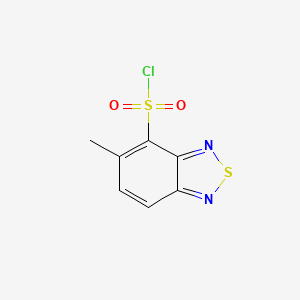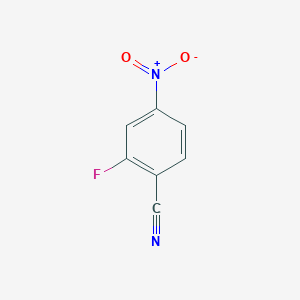
5-メチル-2,1,3-ベンゾチアジアゾール-4-スルホニルクロリド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-2,1,3-benzothiadiazole-4-sulfonyl chloride: is an organic compound with the molecular formula C7H5ClN2O2S2 and a molecular weight of 248.71 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and industry. It is a derivative of benzothiadiazole, a heterocyclic compound containing sulfur and nitrogen atoms in its ring structure.
科学的研究の応用
Chemistry: 5-Methyl-2,1,3-benzothiadiazole-4-sulfonyl chloride is used as a reagent in organic synthesis for the preparation of various derivatives. It is also employed in the synthesis of supramolecular structures and coordination complexes .
Biology: In biological research, this compound is used to modify biomolecules such as proteins and peptides. The sulfonyl chloride group reacts with amino groups in proteins, leading to the formation of stable sulfonamide bonds .
Medicine: Its derivatives have been investigated for their antimicrobial and anticancer properties .
Industry: In the industrial sector, 5-Methyl-2,1,3-benzothiadiazole-4-sulfonyl chloride is used as an intermediate in the production of dyes, pigments, and other specialty chemicals .
作用機序
Target of Action
Benzothiadiazole derivatives are known to interact with various biological targets, influencing their function .
Mode of Action
Benzothiadiazole derivatives are known to undergo various chemical reactions, including nucleophilic substitution and oxidation . The sulfonyl chloride group in the compound is highly reactive and can undergo substitution reactions with nucleophiles .
Biochemical Pathways
Benzothiadiazole derivatives are known to be involved in various biochemical pathways due to their reactivity .
Pharmacokinetics
The compound’s molecular weight (24871 g/mol) suggests that it may have favorable absorption and distribution characteristics .
Result of Action
The reactivity of the sulfonyl chloride group suggests that it could potentially modify cellular targets, leading to changes in their function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Methyl-2,1,3-benzothiadiazole-4-sulfonyl chloride. For instance, the compound’s stability may be affected by temperature, as suggested by its recommended storage temperature of 4°C . Furthermore, the compound’s reactivity suggests that it could potentially be influenced by the presence of other reactive species in its environment .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2,1,3-benzothiadiazole-4-sulfonyl chloride typically involves the chlorination of 5-Methyl-2,1,3-benzothiadiazole-4-sulfonic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The reaction conditions usually include refluxing the mixture at elevated temperatures to ensure complete conversion of the sulfonic acid to the sulfonyl chloride .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade thionyl chloride and appropriate reaction vessels to handle the exothermic nature of the reaction. The product is then purified through recrystallization or distillation to achieve the desired purity levels .
化学反応の分析
Types of Reactions: 5-Methyl-2,1,3-benzothiadiazole-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under acidic or basic conditions.
Major Products:
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonothioate Derivatives: Formed by the reaction with thiols.
類似化合物との比較
2,1,3-Benzothiadiazole: A parent compound with similar structural features but lacks the sulfonyl chloride group.
5-Methyl-2,1,3-benzothiadiazole-4,7-dione: A derivative with a dione functional group instead of the sulfonyl chloride.
4-Isocyanato-2,1,3-benzothiadiazole: A compound with an isocyanate group, offering different reactivity compared to the sulfonyl chloride.
Uniqueness: 5-Methyl-2,1,3-benzothiadiazole-4-sulfonyl chloride is unique due to its sulfonyl chloride group, which imparts high reactivity towards nucleophiles. This makes it a valuable reagent in organic synthesis and biomolecule modification .
特性
IUPAC Name |
5-methyl-2,1,3-benzothiadiazole-4-sulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O2S2/c1-4-2-3-5-6(10-13-9-5)7(4)14(8,11)12/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWWDPSJSTXBULL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NSN=C2C=C1)S(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1302164.png)



